molecular formula C16H19NO2 B4034347 2,5-dimethyl-N-[1-(4-methylphenyl)ethyl]furan-3-carboxamide

2,5-dimethyl-N-[1-(4-methylphenyl)ethyl]furan-3-carboxamide

Cat. No.: B4034347
M. Wt: 257.33 g/mol
InChI Key: FBPAXWNTVGOTLM-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[1-(4-methylphenyl)ethyl]furan-3-carboxamide is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-3-furamide is 257.141578849 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocycles : A novel class of compounds, including derivatives of "2,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-3-furamide," has been synthesized starting from corresponding acid derivatives. These compounds, through intramolecular cyclization, formed target fused ring systems, showcasing the compound's utility in creating complex chemical structures (Ergun et al., 2014).

  • Cyclopalladation Studies : Research has explored the reaction of similar furancarboselenoamide derivatives with lithium tetrachloropalladate to form a five-membered palladaselenaheterocycle, indicating the potential of "2,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-3-furamide" in forming complex metal-organic structures (Nonoyama & Nonoyama, 1989).

  • Palladium-Catalysed Cyclisation : The compound has been used in the palladium-catalysed cyclisation process to synthesize furo[3,2-c]quinolin-4(5H)-one, showcasing its utility in optimizing yields for specific heterocyclic structures (Lindahl et al., 2006).

Biological Activities

  • Antiprotozoal Agents : Derivatives have shown significant in vitro and in vivo activities against protozoal infections, highlighting the potential of "2,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-3-furamide" in the development of new antiprotozoal agents (Ismail et al., 2004).

  • Antitumor Agents : Studies on derivatives have revealed in vivo antileukemic and solid-tumor activity, suggesting that the structural modifications of "2,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-3-furamide" could lead to potent antitumor agents (Denny et al., 1987).

  • Inhibition of Lethal H5N1 Influenza A Viruses : Furan-carboxamide derivatives, including this compound, were identified as novel inhibitors of lethal H5N1 influenza A virus, demonstrating its potential in viral infection treatment (Yongshi et al., 2017).

Properties

IUPAC Name

2,5-dimethyl-N-[1-(4-methylphenyl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-10-5-7-14(8-6-10)12(3)17-16(18)15-9-11(2)19-13(15)4/h5-9,12H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPAXWNTVGOTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.